8-Phenylbicyclo[3.2.1]octan-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
8-phenylbicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C14H19N/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9,15H2 |
InChI-Schlüssel |
NRVIHEQNNYYKPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1C2C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Lewis Acid-Catalyzed Cyclization and Amination
Detailed Research Findings and Data
Screening of Reaction Conditions (Excerpt from Reference)
| Entry | Catalyst | Molecular Sieves (mg) | Solvent | Amine Equiv. | Yield of Bicyclic Product (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | InBr3 | 400 | DCE | 2 | 65 | Good yield, moderate ee |
| 2 | InCl3 | 135 | DCE | 2 | 70 | Optimal balance |
| 3 | Other LA | 400 | Toluene | 1 | 45 | Lower yield |
Enantiomeric Excess and Diastereoselectivity
- Using chiral amines (e.g., S8, S9), enantiomeric excesses of up to 70% were achieved.
- Diastereoselectivity was influenced by catalyst and amine choice.
- HPLC and NMR analyses confirmed stereochemical outcomes.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Lewis Acid-Catalyzed Cyclization | InCl3, morpholine/pyrrolidine, DCE, 80°C | Good yields, scalable, versatile | Requires inert atmosphere, long reaction time |
| Organocatalysis | Quinine-derived catalysts, DCM/toluene | High stereoselectivity, mild conditions | Moderate yields, catalyst cost |
| Preformed Enamine Approach | Enamine intermediates, InCl3, DCE | Reduces reagent excess, improved selectivity | Additional step to prepare enamine |
| Post-Cyclization Functionalization | Reduction/amination of keto intermediates | Enables diverse amine derivatives | Multi-step process |
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenylbicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
8-Phenylbicyclo[3.2.1]octan-3-amine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural framework allows for modifications that enhance the efficacy of drugs, particularly in the development of analgesics and anti-inflammatory agents . The compound's ability to improve drug performance while minimizing side effects makes it a valuable asset in medicinal chemistry.
Key Insights:
- Efficacy Enhancement: The compound's unique bicyclic structure facilitates the design of drugs with improved pharmacokinetic properties.
- Reduction of Side Effects: By optimizing the molecular interactions of drugs, this compound can help in reducing adverse effects associated with conventional pharmaceuticals.
Neuroscience Research
In neuroscience, this compound is utilized to study neurotransmitter systems, contributing to a deeper understanding of neurological disorders such as depression and anxiety. Its application in developing targeted therapies is particularly noteworthy.
Research Highlights:
- Neurotransmitter Modulation: The compound has been shown to interact with various receptors, aiding in the modulation of neurotransmitter levels.
- Therapeutic Development: Research indicates potential use in creating treatments aimed at specific neurological conditions, enhancing therapeutic outcomes.
Drug Delivery Systems
The incorporation of this compound into drug delivery formulations has demonstrated improvements in bioavailability and controlled release of therapeutic agents. This is critical for enhancing patient compliance and ensuring effective treatment regimens.
Advantages:
- Improved Bioavailability: The compound's structural characteristics facilitate better absorption and distribution within the body.
- Controlled Release Mechanisms: Its inclusion in formulations allows for sustained release profiles, reducing the frequency of dosing required.
Organic Synthesis
As a versatile building block, this compound is employed in organic synthesis to create complex molecules across various fields including medicinal chemistry and materials science.
Synthesis Applications:
- Complex Molecule Construction: The compound is used to synthesize derivatives that may possess unique biological activities.
- Material Science Utilization: Its applications extend beyond pharmaceuticals into creating novel materials with specific properties.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
Wirkmechanismus
The mechanism of action of 8-Phenylbicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Amine Functionalization : Primary amines (e.g., 8-methyl) exhibit higher polarity, while secondary/tertiary amines (e.g., cyclohexylamide in ) enhance lipophilicity, influencing blood-brain barrier permeability .
Pharmacological Activity
- Serotonin Receptor Affinity : 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine demonstrates high affinity for 5-HT1A and 5-HT3 receptors, making it a scaffold for atypical antipsychotics. The phenyl analog may exhibit altered selectivity due to increased aromatic interactions .
- Neurokinin-1 Antagonism : CP-96,345, a structurally distinct bicyclo[2.2.2]octane derivative, highlights how bicyclic ring size (3.2.1 vs. 2.2.2) and substituent placement (e.g., methoxyphenyl) dictate target specificity .
Physicochemical Properties
- Solubility : The dihydrochloride salt of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (213.15 g/mol) has improved aqueous solubility compared to the free base of phenyl derivatives, which may suffer from reduced solubility due to hydrophobicity .
- Stability : Methyl and benzyl derivatives (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine) show stability under acidic conditions, whereas phenyl-substituted analogs may require protective groups during synthesis to prevent oxidation .
Biologische Aktivität
8-Phenylbicyclo[3.2.1]octan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to monoamine transporters and their implications in various neurological and psychiatric disorders. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Overview and Synthesis
This compound belongs to a class of bicyclic compounds that have been studied for their interactions with neurotransmitter transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT). The synthesis of this compound typically involves advanced organic chemistry techniques, such as Stille cross-coupling or Suzuki coupling reactions, which allow for the introduction of phenyl groups at specific positions on the bicyclic framework .
1. Interaction with Monoamine Transporters
The primary biological activity of this compound is its ability to act as a ligand for monoamine transporters. Research has shown that this compound exhibits selective inhibition of DAT over SERT, which is significant for developing treatments for conditions like attention deficit hyperactivity disorder (ADHD) and depression .
Table 1: Binding Affinities of this compound
| Transporter | Binding Affinity (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|
| DAT | 5.0 | 1:177 |
| SERT | 885 |
The selectivity ratio indicates a high preference for DAT, which is crucial for minimizing side effects associated with SERT inhibition.
The mechanism by which this compound exerts its effects involves competitive inhibition at the binding sites of DAT and SERT, leading to increased levels of dopamine and serotonin in the synaptic cleft. This modulation is believed to contribute to its therapeutic effects in mood regulation and cognitive enhancement .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
Case Study 1: In Vivo Effects on Dopaminergic Activity
A study investigated the effects of this compound on dopaminergic activity in rodent models. Results indicated significant increases in locomotor activity, suggesting enhanced dopaminergic transmission, which aligns with its DAT inhibition profile .
Case Study 2: Neuroprotective Properties
Another research highlighted the neuroprotective potential of this compound against oxidative stress in neuronal cell cultures. The compound demonstrated a reduction in markers of oxidative damage, indicating potential benefits in neurodegenerative diseases .
Q & A
Q. How can researchers design in vivo studies to assess neuropharmacological effects while minimizing off-target binding?
- Methodological Answer : Employ PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled compound) to quantify brain penetration and target engagement. Use knockout rodent models to validate specificity. and highlight the importance of pharmacokinetic profiling (AUC, t₁/₂) in early-stage trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
